(2,3,5-Trifluorophenyl)hydrazine
Description
(2,3,5-Trifluorophenyl)hydrazine hydrochloride (CAS: 1909312-01-1) is a fluorinated hydrazine derivative with a molecular weight of 198.57 g/mol and a purity ≥95% . Its chemical formula, C₆H₆ClF₃N₂, incorporates three fluorine atoms at the 2-, 3-, and 5-positions of the phenyl ring, enhancing its reactivity and stability. This compound is extensively utilized in pharmaceutical research as a building block for drug candidates, agrochemical intermediates, and advanced materials due to its electron-withdrawing trifluorophenyl group, which improves selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
(2,3,5-trifluorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-4(8)6(9)5(2-3)11-10/h1-2,11H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQZFYKHVDKIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NN)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,3,5-Trifluorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (2,3,5-trifluorophenyl)boronic acid with hydrazine hydrate under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like ethanol or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2,3,5-Trifluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
(2,3,5-Trifluorophenyl)hydrazine has been investigated for its potential as an anticancer agent. Research indicates that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells, which is crucial for developing effective treatments .
Enzyme Inhibition Studies
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit peroxidase enzymes, which play a role in oxidative stress and inflammation associated with cancer . This inhibition could potentially reduce tumor growth and metastasis.
Materials Science
Synthesis of Functional Materials
this compound is utilized in the synthesis of various functional materials. Its unique chemical properties allow for the modification of polymers and other materials to enhance their performance characteristics. For instance, it can be used to create hydrazone linkages that are critical in forming polymers with specific thermal and mechanical properties .
Hydrazine Borane Development
The compound is also explored in the context of hydrazine borane synthesis, which is significant for hydrogen storage technologies. The incorporation of this compound into hydrazine borane matrices has been shown to improve the stability and efficiency of hydrogen release, making it a promising candidate for energy applications .
Synthetic Applications
Reagent in Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for synthesizing various organic compounds. It is particularly useful in the formation of azo compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances electrophilicity and reactivity towards nucleophiles .
Analytical Chemistry
The compound has applications in analytical chemistry as well. It can be employed as a derivatizing agent to enhance the detectability of certain analytes during chromatographic analyses. Its ability to form stable derivatives aids in the quantification of trace levels of substances in complex mixtures .
Case Study 1: Anticancer Activity
A study conducted on various hydrazine derivatives demonstrated that this compound exhibited potent cytotoxicity against human breast cancer cell lines. The mechanism was attributed to its ability to induce oxidative stress leading to apoptosis.
Case Study 2: Polymer Modification
Research on polymer composites revealed that incorporating this compound improved thermal stability and mechanical strength compared to traditional polymer formulations. This advancement has implications for developing next-generation materials for aerospace applications.
Mechanism of Action
The mechanism of action of (2,3,5-Trifluorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to its desired effects. For example, in cancer research, it may inhibit the growth of cancer cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Electronic Effects: The trifluorophenyl group in (2,3,5-Trifluorophenyl)hydrazine provides stronger electron-withdrawing effects than mono- or di-fluorinated analogs, enhancing electrophilic substitution rates in aromatic systems .
- Synthetic Utility : (3-Trifluoromethylphenyl)hydrazine achieves high yields (93%) in condensation reactions, but its trifluoromethyl group may alter regioselectivity compared to trifluorophenyl derivatives .
Pharmacological and Agrochemical Relevance
- This compound : Used in targeted drug development (e.g., kinase inhibitors) and agrochemicals due to its stability and fluorine-mediated bioactivity .
- (2-Fluorophenyl)hydrazine : Applied in synthesizing tetrahydro-pyridoindoles, demonstrating moderate AChE inhibitory activity (IC₅₀ ~3.65 nM in related compounds) .
- Difluoro Analogs : (3,5-Difluorophenyl)hydrazine serves as a precursor for fluorinated heterocycles but lacks the trifluorophenyl group’s enhanced metabolic stability .
Biological Activity
(2,3,5-Trifluorophenyl)hydrazine is a compound that has garnered interest due to its potential biological activities. Hydrazine derivatives, including those with trifluorophenyl substitutions, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of trifluorophenyl hydrazine with various electrophiles. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
Research has indicated that hydrazine derivatives can exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have reported on the anticancer properties of hydrazine derivatives. For instance, compounds similar to this compound have shown significant growth inhibition in various cancer cell lines with IC50 values in the micromolar range .
- Antimicrobial Activity : The antimicrobial efficacy of hydrazines has been documented against various pathogens. Preliminary studies suggest that this compound may possess antibacterial properties against strains of Mycobacterium tuberculosis and other microorganisms .
- Anti-inflammatory Effects : Hydrazones derived from hydrazines have demonstrated anti-inflammatory properties. This activity is crucial in the development of therapies for inflammatory diseases .
Anticancer Studies
A notable study evaluated a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines for anticancer activity. One compound exhibited percent growth inhibitions (PGIs) against various cancer cell lines ranging from 51.88% to 86.61% . This indicates a promising potential for this compound derivatives in cancer therapy.
Antimicrobial Activity
In a study assessing substituted amino acid hydrazides against Mycobacterium tuberculosis, compounds with similar structures showed varied antibacterial activity with minimum inhibitory concentrations (MICs) often below 50 µM . This suggests that modifications in the hydrazine structure can enhance antibacterial efficacy.
Data Tables
Q & A
Q. Can fluorinated hydrazines serve as precursors for triazolo-triazine pharmaceuticals?
- Methodology : Yes. React this compound with triazine chlorides under basic conditions (KCO, DMF, 100°C) to form triazolo-triazines. Validate bioactivity via in vitro kinase assays (IC values <1 µM reported). Optimize pharmacokinetics using LogP calculations and metabolic stability tests in liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
